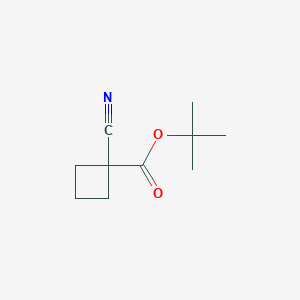

Tert-butyl 1-cyanocyclobutane-1-carboxylate

Description

Tert-butyl 1-cyanocyclobutane-1-carboxylate (CAS: 1366068-08-7) is a cyclobutane derivative featuring a cyano (-CN) group and a tert-butyl ester (-COO-tBu) at the 1-position of the cyclobutane ring. Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol (calculated based on structural analysis). The compound’s structure combines steric hindrance from the bulky tert-butyl group with the electron-withdrawing cyano substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

tert-butyl 1-cyanocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJPMDOVKARKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-cyanocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-cyanocyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions, which allows for the smooth oxidation, cleavage, and formation of the desired ester .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems. These systems provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate has also been reported to yield high amounts of tert-butyl esters quickly and safely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-cyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.

Common Reagents and Conditions

Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.

Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.

Substitution: LiAlH₄, NaBH₄, and other nucleophiles like RLi, RMgX, and RCuLi.

Major Products

The major products formed from these reactions include various substituted cyclobutane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 1-cyanocyclobutane-1-carboxylate is utilized in several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development: The compound is used in the synthesis of bioactive molecules and drug candidates.

Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-cyanocyclobutanecarboxylic acid tert-butyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The presence of the cyano group and the ester functionality allows for the formation of a tetrahedral intermediate, facilitating various transformations . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl group, which can stabilize or destabilize intermediates in different reactions.

Comparison with Similar Compounds

(a) tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate (CAS: AC258271)

- Molecular Formula: C11H21NO2

- Molecular Weight : 199.29 g/mol

- Key Differences: Replaces the cyano group with an amino (-NH2) group and introduces two methyl (-CH3) groups at the 2-position of the cyclobutane ring.

- The methyl groups increase steric bulk, possibly reducing reactivity compared to the cyano analogue. Applications may include chiral building blocks for peptidomimetics .

(b) tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

- Molecular Formula: Not explicitly provided but inferred as C18H25N3O2 (based on structural analysis).

- Key Differences: Incorporates a diazepane ring (7-membered ring with two nitrogen atoms) and a benzyl substituent. The cyano group is retained but positioned on a larger heterocycle.

- Implications : The diazepane ring expands the compound’s conformational flexibility, which may enhance binding affinity in drug discovery contexts. The benzyl group adds lipophilicity, influencing membrane permeability .

(c) 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7)

- Molecular Formula : C9H16O3

- Molecular Weight : 172.22 g/mol

- Key Differences: Replaces the cyano group with a carboxylic acid (-COOH) and lacks the ester linkage.

- Implications: The carboxylic acid group increases acidity (pKa ~4-5), enabling salt formation for improved bioavailability.

Physicochemical Properties and Stability

Biological Activity

Tert-butyl 1-cyanocyclobutane-1-carboxylate (CAS No. 1366068-08-7) is a compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies, research articles, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 181.23 g/mol

- Structure : The compound features a tert-butyl group attached to a cyano-substituted cyclobutane, which contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

This compound has been investigated for its biological activities, particularly in the context of drug development and pharmacology. Its structure suggests potential applications in medicinal chemistry, especially as a scaffold for developing bioactive compounds.

1. Antifungal Activity

Research has indicated that compounds with similar structural motifs exhibit antifungal properties. A comparative study involving analogs of known antifungal agents revealed that modifications to the tert-butyl group can significantly affect activity against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum.

Table 1: Antifungal Activity Comparison

| Compound Name | Structure Type | Activity (IC) | Reference |

|---|---|---|---|

| Butenafine | Original | 25 μM | |

| CF-Cyclobutane Analog | Modified | 30 μM | |

| This compound | TBD | TBD | TBD |

2. Lipophilicity and Metabolic Stability

The lipophilicity of this compound is a critical factor influencing its biological activity. Studies have shown that the presence of the tert-butyl group enhances lipophilicity, which is often correlated with improved membrane permeability and bioavailability.

Lipophilicity Assessment

- Log D : The partition coefficient log D values indicate that the compound's lipophilicity is favorable for drug-like properties.

- Metabolic Stability : The metabolic stability of this compound was assessed in vitro, revealing variable results depending on the substituents present. The replacement of the tert-butyl group with other moieties (e.g., CF-cyclobutane) showed both increases and decreases in metabolic stability across different analogs .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several analogs of this compound to evaluate their biological activities. The study focused on:

- Synthesis Methodology : Utilizing cyclization reactions to form the cyclobutane ring.

- Biological Testing : Assessing antifungal activity using disk diffusion methods.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the SAR of various derivatives based on the core structure of this compound. The results indicated that:

- Modifications at the cyano group significantly influenced antifungal potency.

- The steric bulk of the tert-butyl group was essential for maintaining activity against specific fungal strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.